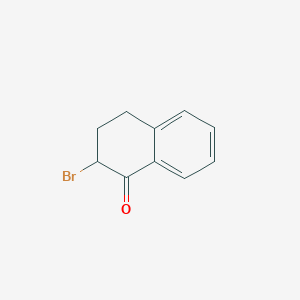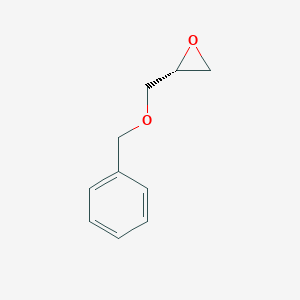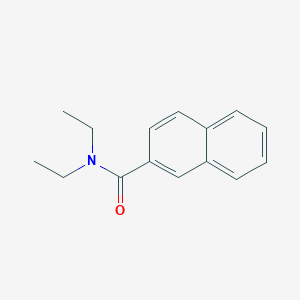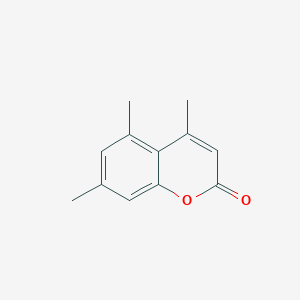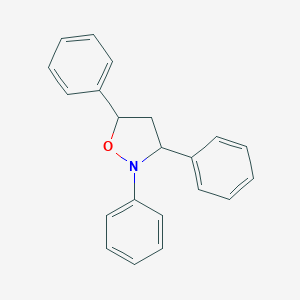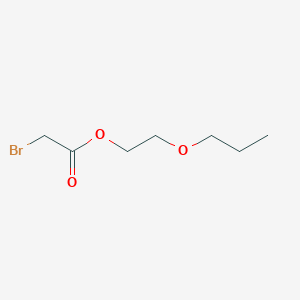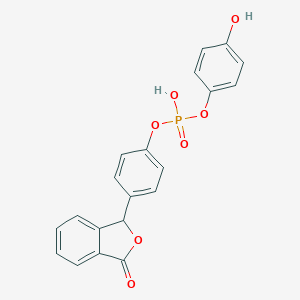
Phenolphthalein monophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenolphthalein monophosphate (PMP) is a chemical compound that has gained significant attention in the field of biochemistry and molecular biology. It is a fluorescent molecule that has been used as a probe to study the activity of enzymes, specifically phosphatases, in various biological systems. PMP is a derivative of phenolphthalein, which is a commonly used pH indicator.
Mecanismo De Acción
Phenolphthalein monophosphate is a substrate for phosphatases. When a phosphatase enzyme cleaves the phosphate group from Phenolphthalein monophosphate, it results in the formation of free phenolphthalein, which is a fluorescent molecule. The fluorescence intensity of phenolphthalein is directly proportional to the activity of the phosphatase enzyme. Therefore, Phenolphthalein monophosphate can be used to monitor the activity of phosphatases in real-time.
Efectos Bioquímicos Y Fisiológicos
Phenolphthalein monophosphate has no direct biochemical or physiological effects on living organisms. However, it has been used to study the activity of phosphatases in various biological systems. The activity of phosphatases is critical in many biological processes, including signal transduction, cell division, and metabolism. Therefore, Phenolphthalein monophosphate has significant implications in understanding the mechanisms of these biological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phenolphthalein monophosphate has several advantages for lab experiments. It is a water-soluble and fluorescent molecule, which makes it easy to use in biological systems. Phenolphthalein monophosphate can be used to monitor the activity of phosphatases in real-time, which allows researchers to study the kinetics of these enzymes. However, Phenolphthalein monophosphate has some limitations. It is not a specific probe for phosphatases and can be cleaved by other enzymes. Therefore, it is essential to use Phenolphthalein monophosphate in conjunction with other methods to confirm the activity of phosphatases.
Direcciones Futuras
Phenolphthalein monophosphate has significant implications in understanding the mechanisms of biological processes that involve phosphatases. In the future, researchers can use Phenolphthalein monophosphate to study the activity of phosphatases in various biological systems. Additionally, Phenolphthalein monophosphate can be modified to increase its specificity for phosphatases, which will make it a more effective probe. Furthermore, Phenolphthalein monophosphate can be used in conjunction with other probes to study the activity of multiple enzymes simultaneously, which will provide a more comprehensive understanding of biological processes.
Métodos De Síntesis
The synthesis of Phenolphthalein monophosphate involves the reaction of phenolphthalein with phosphoric acid. The reaction results in the formation of Phenolphthalein monophosphate, which is a water-soluble and fluorescent molecule. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
Phenolphthalein monophosphate has been extensively used as a fluorescent probe to study the activity of phosphatases in various biological systems. Phosphatases are enzymes that remove phosphate groups from proteins and other molecules. The activity of phosphatases is critical in many biological processes, including signal transduction, cell division, and metabolism. Phenolphthalein monophosphate is used to monitor the activity of phosphatases in real-time, which allows researchers to study the kinetics of these enzymes.
Propiedades
Número CAS |
13306-67-7 |
|---|---|
Nombre del producto |
Phenolphthalein monophosphate |
Fórmula molecular |
C20H15O7P |
Peso molecular |
398.3 g/mol |
Nombre IUPAC |
(4-hydroxyphenyl) [4-(3-oxo-1H-2-benzofuran-1-yl)phenyl] hydrogen phosphate |
InChI |
InChI=1S/C20H15O7P/c21-14-7-11-16(12-8-14)27-28(23,24)26-15-9-5-13(6-10-15)19-17-3-1-2-4-18(17)20(22)25-19/h1-12,19,21H,(H,23,24) |
Clave InChI |
ANAZDOWEOOFEET-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(OC2=O)C3=CC=C(C=C3)OP(=O)(O)OC4=CC=C(C=C4)O |
SMILES canónico |
C1=CC=C2C(=C1)C(OC2=O)C3=CC=C(C=C3)OP(=O)(O)OC4=CC=C(C=C4)O |
Sinónimos |
phenolphthalein monophosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



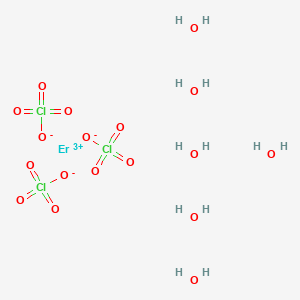
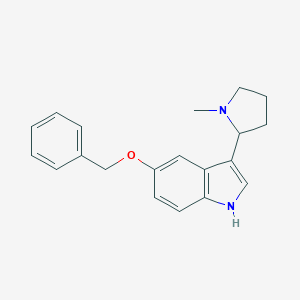
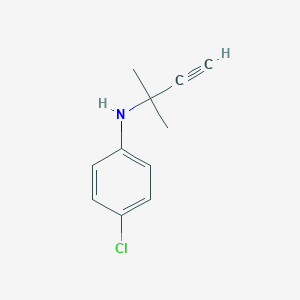
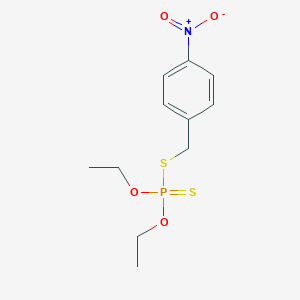
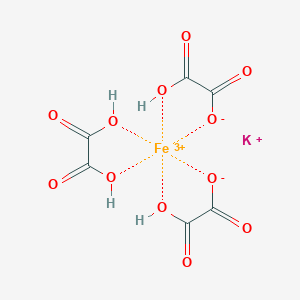
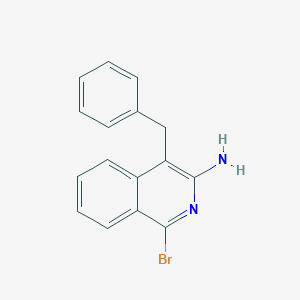
![5-Hydroxy-8-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxochromen-8-yl]-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B83306.png)
